molecular formula C22H24N2O2 B6717276 N-[2-methyl-3-[(1-prop-2-enylcyclobutanecarbonyl)amino]phenyl]benzamide

N-[2-methyl-3-[(1-prop-2-enylcyclobutanecarbonyl)amino]phenyl]benzamide

Cat. No.: B6717276
M. Wt: 348.4 g/mol
InChI Key: NOWMJBLRJDPGHA-UHFFFAOYSA-N
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Description

N-[2-methyl-3-[(1-prop-2-enylcyclobutanecarbonyl)amino]phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with a substituted phenyl ring and a cyclobutanecarbonyl group, making it an interesting subject for synthetic and mechanistic studies.

Properties

IUPAC Name

N-[2-methyl-3-[(1-prop-2-enylcyclobutanecarbonyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-3-13-22(14-8-15-22)21(26)24-19-12-7-11-18(16(19)2)23-20(25)17-9-5-4-6-10-17/h3-7,9-12H,1,8,13-15H2,2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWMJBLRJDPGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2(CCC2)CC=C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-3-[(1-prop-2-enylcyclobutanecarbonyl)amino]phenyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-3-[(1-prop-2-enylcyclobutanecarbonyl)amino]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the phenyl ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-methyl-3-[(1-prop-2-enylcyclobutanecarbonyl)amino]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-methyl-3-[(1-prop-2-enylcyclobutanecarbonyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-3-[(1-prop-2-enylcyclobutanecarbonyl)amino]phenyl]benzamide is unique due to its combination of a substituted phenyl ring and a cyclobutanecarbonyl group. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for research and development.

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